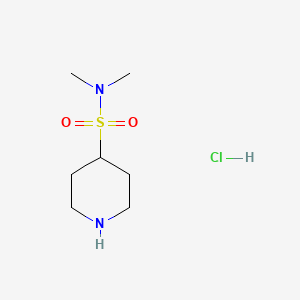

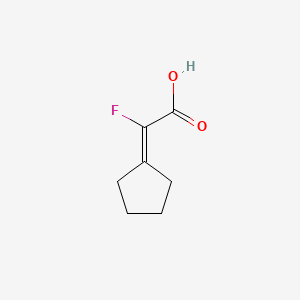

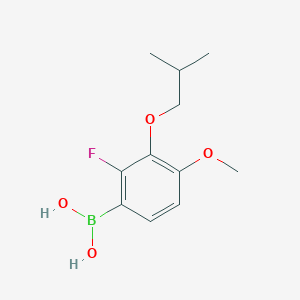

![molecular formula C13H16Br2N2S B1455688 2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide CAS No. 1332530-44-5](/img/structure/B1455688.png)

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide

Vue d'ensemble

Description

The compound “2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this pyridine ring is a p-tolyl group (a benzene ring with a methyl group) and a tetrahydrothiazolo ring (a five-membered ring with one nitrogen atom, one sulfur atom, and three carbon atoms). The “dihydrobromide” indicates that there are two bromide ions associated with the molecule, likely making it a salt .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyridine ring, followed by the introduction of the p-tolyl and tetrahydrothiazolo groups. The exact methods would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine ring is aromatic and planar, while the tetrahydrothiazolo ring is saturated and may adopt a puckered conformation .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the pyridine ring, which can act as a base and a nucleophile. The p-tolyl group could undergo electrophilic aromatic substitution reactions, and the tetrahydrothiazolo ring might be involved in reactions with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a salt, it would likely be solid at room temperature and soluble in water. The presence of the aromatic pyridine and p-tolyl groups might make it soluble in organic solvents as well .Applications De Recherche Scientifique

Pharmaceutical Research

This compound has potential applications in pharmaceutical research due to its structural uniqueness. It may serve as a precursor for synthesizing various bioactive molecules. Its bromide component could be useful in the development of new brominated drugs, which are often used for their antibacterial properties .

Material Science

In material science, the compound’s robust structure could be utilized in the creation of novel polymers or as a ligand for metal-organic frameworks (MOFs). These applications could lead to advancements in creating more durable materials or in the field of catalysis .

Analytical Chemistry

The compound could be used as a standard or reagent in analytical chemistry to identify or quantify substances within a mixture. Its unique spectral properties might make it suitable for use in spectroscopy or chromatography .

Biological Studies

Researchers could explore the biological activity of this compound, particularly its interaction with enzymes or receptors. It could be a candidate for studying enzyme inhibition or receptor binding, which is crucial in understanding disease mechanisms and drug discovery .

Agricultural Chemistry

In agricultural chemistry, derivatives of this compound could be investigated for their potential as pesticides or herbicides. The structural analogs might exhibit properties that affect specific pests or weeds without harming crops .

Environmental Science

This compound could be studied for its environmental impact, particularly its biodegradability and toxicity. Understanding these aspects is essential for assessing the environmental risks associated with the use of such chemicals .

Chemical Synthesis

It could serve as an intermediate in the synthesis of complex organic molecules. Its reactive sites might allow for various chemical transformations, leading to the creation of diverse compounds with potential applications in different fields .

Nanotechnology

Finally, in nanotechnology, the compound might be used to design and synthesize nanoparticles with specific properties. These nanoparticles could have applications in drug delivery, imaging, or as sensors .

Mécanisme D'action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. If it’s used in a chemical reaction, its mechanism would depend on the specific reaction conditions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylphenyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2S.2BrH/c1-9-2-4-10(5-3-9)13-15-11-6-7-14-8-12(11)16-13;;/h2-5,14H,6-8H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXSMGMRCEABBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(S2)CNCC3.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Br2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(p-Tolyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine dihydrobromide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

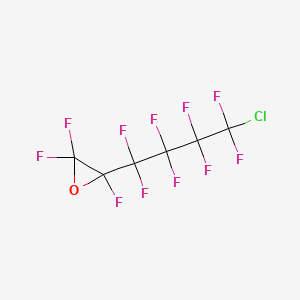

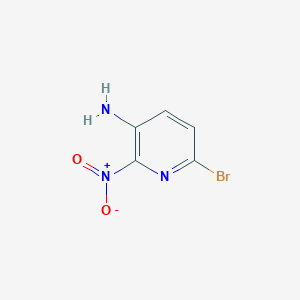

![2-Chloro-7-methyl-4-morpholinothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B1455608.png)

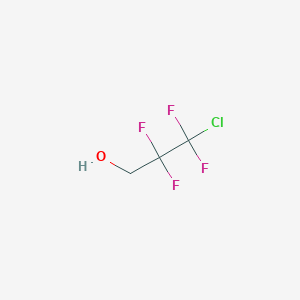

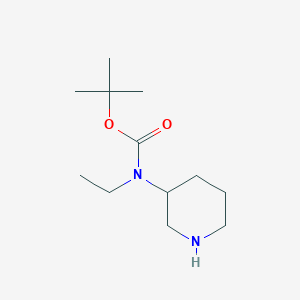

![4-[2-(3,5-Dimethyl-1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1455618.png)

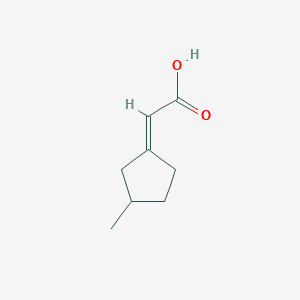

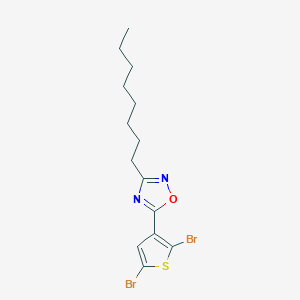

![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)

![Methyl [1-(pyridin-3-ylmethyl)piperidin-4-yl]-acetate dihydrochloride](/img/structure/B1455627.png)